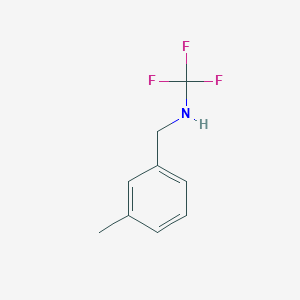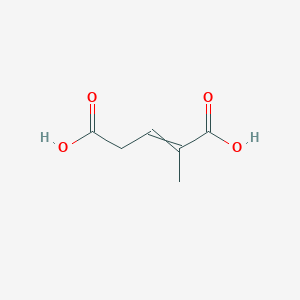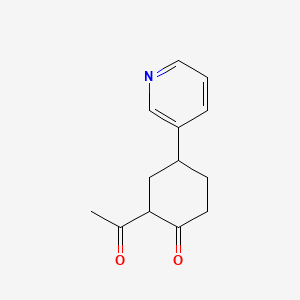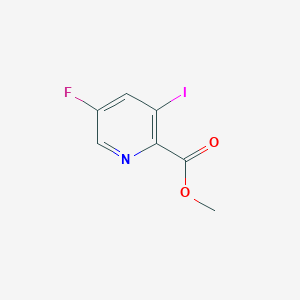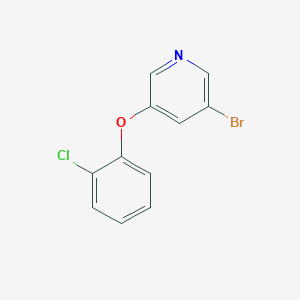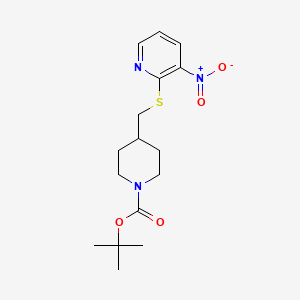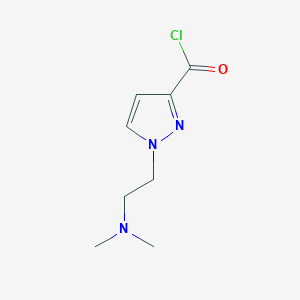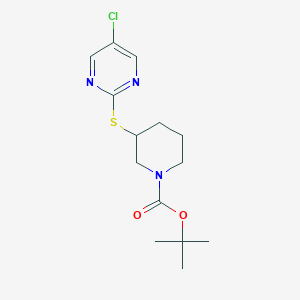![molecular formula C13H18BrNOS B13974605 N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a bromine atom, an indene moiety, and a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the bromination of 2,3-dihydro-1H-indene to obtain 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a reaction with 2-methylpropane-2-sulfinamide under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the de-brominated indene derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted indene derivatives.
Applications De Recherche Scientifique
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromine atom and the sulfinamide group play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-4-chloro-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
- N-[(1S)-4-fluoro-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
- N-[(1S)-4-iodo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the sulfinamide group provides a unique functional handle for further modifications.
Propriétés
Formule moléculaire |
C13H18BrNOS |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H18BrNOS/c1-13(2,3)17(16)15-12-8-7-9-10(12)5-4-6-11(9)14/h4-6,12,15H,7-8H2,1-3H3/t12-,17?/m0/s1 |
Clé InChI |
WZNKPBZEBXRJQP-WHUIICBVSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H]1CCC2=C1C=CC=C2Br |
SMILES canonique |
CC(C)(C)S(=O)NC1CCC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


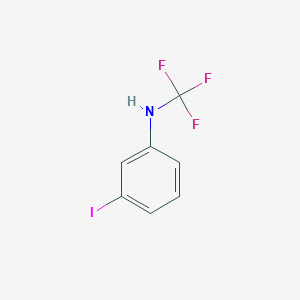


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
